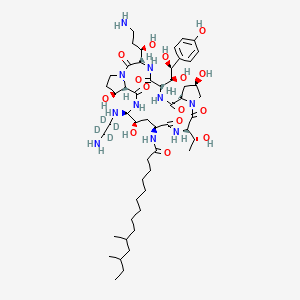
Unii-56L4K94elw
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Unii-56L4K94elw is a synthetic compound that has been used in scientific research for several decades. It is a member of the family of compounds known as "aryl hydrocarbon receptor agonists" (AHRA). AHRA's are compounds that act on the aryl hydrocarbon receptor (AhR) in order to induce a response in the body. The AhR is a transcription factor that is involved in the regulation of many physiological processes. Unii-56L4K94elw is one of the most studied AHRA's and has been used in a variety of scientific research applications.
Scientific Research Applications
Computational Fluid Dynamics (CFD) in Ventilation Research
Computational fluid dynamics (CFD) has become an integral part of scientific research and engineering development for complex air distribution and ventilation systems in buildings. The evolution of CFD, driven by significant advances in computer hardware over the past two decades, addresses specific challenges such as turbulence modelling, numerical approximation, and boundary condition relevance to building ventilation. Effective scientific approaches for ventilation studies combine experiments, theory, and CFD, with an emphasis on the growing importance of CFD verification and validation as complex ventilation problems are increasingly being tackled (Li & Nielsen, 2011).
Ethical Considerations in HIV Cure-Related Research
The inclusion of terminally ill persons living with HIV (PLWHIV) in HIV cure-related research presents new ethical challenges. Research ethics literature and stakeholder deliberations, including experiences from the Last Gift study, highlight considerations to ensure ethical conduct. These include protecting autonomy through informed consent, avoiding exploitation while fostering altruism, maintaining a favorable benefits/risks balance, safeguarding against vulnerability, and ensuring acceptance by next-of-kin and community stakeholders (Dubé et al., 2018).
Undergraduate Research Experiences in Science Education
Undergraduate research experiences (UREs) and course-based undergraduate research experiences (CUREs) significantly impact student learning, enthusiasm, and career contemplation in scientific research. However, specific benefits and effective mentoring components require further study to optimize these experiences for enhancing understanding, retention, and transfer of scientific knowledge. Effective UREs and CUREs necessitate clear goals, engagement with phenomena to make abstract ideas plausible, and scaffolding of student efforts to integrate key phenomena and ideas (Linn et al., 2015).
Nanoparticle Research
Nanoparticle research is a rapidly developing field with the potential for innovative technological applications due to the unique, size-related properties of nanoparticles. Challenges include developing controllable synthesis approaches, sensitive characterization tools, and new models and theories to explain experimental observations. The broad scope of nanoparticle research encompasses basic and applied science, commercial applications, and the exploration of new research areas (Heiligtag & Niederberger, 2013).
Urban Heat Island (UHI) Effects
The Urban Heat Island (UHI) phenomenon, exacerbated by urbanization and industrialization, significantly impacts urban temperatures compared to surrounding areas. Research focuses on understanding the generation, determination, and mitigation of UHI effects, emphasizing the need for sustainable design and planning to reduce these impacts and improve urban environmental quality (Memon, Leung, & Chunho, 2008).
Mechanism of Action
Target of Action
Unii-56L4K94elw, also known as Ferrous sulfate, is primarily used to prevent or treat iron deficiency anemia . Its primary targets are the erythrocytes, also known as red blood cells .
Mode of Action
Ferrous sulfate acts by providing the necessary iron required for the body to produce red blood cells . It is a synthetic agent used in the treatment of iron deficiency . Iron is required to maintain optimal health, particularly for helping to form red blood cells (RBC) that carry oxygen around the body .
Result of Action
The primary result of Ferrous sulfate’s action is the prevention or treatment of iron deficiency anemia . By providing the necessary iron, Ferrous sulfate helps the body to produce the required amount of red blood cells, thereby preventing or treating anemia .
properties
IUPAC Name |
[3-[(1S)-1-amino-2-[(1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl]-2-oxoethyl]-1-adamantyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(6-10,9-17)26-27(23,24)25/h10-15H,1-7,9,20H2,(H,23,24,25)/t10?,11?,12-,13+,14+,15-,17?,18?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWBSJYZDBLPKL-SGTAVMJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)OS(=O)(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Saxagliptin O-Sulfate | |
CAS RN |
1429782-94-4 |
Source


|
| Record name | 2-Azabicyclo(3.1.0)hexane-3-carbonitrile, 2-((2S)-2-amino-2-(3-(sulfooxy)tricyclo(3.3.1.13,7)dec-1-yl)acetyl)-, (1S,3S,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429782944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AZABICYCLO(3.1.0)HEXANE-3-CARBONITRILE, 2-((2S)-2-AMINO-2-(3-(SULFOOXY)TRICYCLO(3.3.1.13,7)DEC-1-YL)ACETYL)-, (1S,3S,5S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56L4K94ELW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-(2-Acetamido-2-cyanopropyl)-2-methoxyphenyl] acetate](/img/structure/B568982.png)


![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)


![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)


